2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-16-14-19(8-11-21(16)24)30-15-23(27)25-18-6-9-20(10-7-18)31(28,29)26-13-12-17-4-2-3-5-22(17)26/h2-11,14H,12-13,15H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRFSVQMJSQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-3-methylphenol
4-Chloro-3-methylphenol is synthesized via Friedel-Crafts alkylation of para-cresol, followed by chlorination.
Synthesis of 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
This intermediate is prepared through a two-step sequence:
Sulfonation of Indole
Coupling with 4-Nitroaniline
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Nucleophilic displacement : Indole-1-sulfonyl chloride reacts with 4-nitroaniline in the presence of triethylamine (TEA).
Convergent Synthesis of the Target Compound
Acetamide Bond Formation
The phenoxy acetyl chloride intermediate is prepared by reacting 4-chloro-3-methylphenol with chloroacetyl chloride:
Final Coupling via Sulfonamide Linkage
The phenoxy acetyl chloride is coupled with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline under Schotten-Baumann conditions:
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Procedure :
Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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Phase-transfer catalysis : Tetrabutylammonium sulfate (0.05 eq) enhances reaction rates in sulfonylation steps by facilitating anion transfer.
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Base selection : Triethylamine is preferred over pyridine for sulfonamide coupling due to reduced byproduct formation.
Analytical Characterization and Quality Control
Purity Assessment
Structural Confirmation
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¹H NMR (400 MHz, CDCl₃):
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δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H),
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δ 7.45 (s, 1H, indole-H),
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δ 4.52 (s, 2H, CH₂CO),
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δ 2.35 (s, 3H, CH₃).
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Challenges and Mitigation Strategies
Hydrolytic Instability of Sulfonamide
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro or sulfonyl groups.
Scientific Research Applications
Applications in Medicinal Chemistry
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Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The indole moiety is known for its role in various anticancer agents, and the incorporation of the sulfonamide group enhances bioactivity by improving solubility and stability in biological systems. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting a promising avenue for further development as an anticancer drug . -
Antimicrobial Properties
The presence of the chloro-substituted phenoxy group has been linked to antimicrobial activities. Compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi, making them candidates for antibiotic development. The sulfonamide component may also contribute to this activity by interfering with bacterial folic acid synthesis . -
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound's structure may allow it to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of indole-based compounds, including those related to 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics like penicillin, indicating their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and sulfonyl groups can interact with active sites of enzymes or receptors, modulating their activity. The indole moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Key Analogues
The compound’s structural uniqueness lies in its dual functionalization:
- Sulfonamide linker : The 2,3-dihydroindole sulfonyl group introduces rigidity and hydrogen-bonding capabilities, critical for target binding .
Table 1: Key Structural Analogues and Their Modifications
*Calculated based on molecular formula.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on analogue data; †From evidence 19; ‡Calculated using ChemDraw.
- Lipophilicity : The target compound’s LogP (~4.7) aligns with analogues, favoring membrane permeability.
- pKa : The sulfonamide group (pKa ~7.01) enhances solubility at physiological pH, critical for bioavailability .
Antimicrobial Activity:
- Target Compound: Limited direct data, but structural analogues (e.g., 2-(4-chloro-3-methylphenoxy)-N-(thiazolidin-3-yl)acetamide derivatives) show moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus) .
Enzyme Binding:
- The 2,3-dihydroindole sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) via π-π stacking and hydrogen bonding .
Biological Activity
2-(4-chloro-3-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of anti-viral and anti-cancer activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Name | This compound |
| CAS Number | 650614-62-3 |
| Molecular Formula | C23H21ClN2O4S |
| Molar Mass | 456.94 g/mol |
Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on viral replication processes. For instance, studies on related indole derivatives suggest that they may inhibit RNA-dependent RNA polymerase (RdRp) activity in viruses such as SARS-CoV-2 and influenza A virus . This mechanism is critical for viral replication and presents a potential therapeutic target.
Anti-Viral Activity
Recent studies have highlighted the anti-viral potential of compounds similar to this compound. In a screening of a compound library containing various indole derivatives against SARS-CoV-2 RdRp, several candidates demonstrated strong inhibitory effects with low cytotoxicity . The specific activity against viral replication suggests a promising avenue for further research in treating viral infections.
Anti-Cancer Activity
In addition to its anti-viral properties, there is emerging evidence regarding the anti-cancer activity of this compound. Indole derivatives have been shown to interact with various biological targets involved in cancer cell proliferation and survival. For example, certain indole-based compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
Case Studies
- SARS-CoV-2 Inhibition : A study screened over 100 indole derivatives for their ability to inhibit SARS-CoV-2 RdRp. Among these, several compounds exhibited effective inhibition at sub-micromolar concentrations while maintaining low cytotoxicity .
- Cancer Cell Line Studies : Research involving indole derivatives showed significant growth inhibition in various cancer cell lines (e.g., Jurkat and A-431). The presence of specific substituents on the phenyl ring was correlated with enhanced cytotoxicity against these cell lines .
Q & A
Q. What statistical methods are recommended for analyzing dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests to compare multiple analogs. ’s cytotoxicity data were validated via triplicate runs, ensuring p-values <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
